molecular formula C6H7F3N4 B1464389 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide CAS No. 1247416-74-5

2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1464389
CAS No.: 1247416-74-5
M. Wt: 192.14 g/mol
InChI Key: GGUABARTLPSLDQ-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide (CAS 1247416-74-5) is a specialized organic compound that serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis. Its molecular structure incorporates a trifluoromethyl-substituted pyrazole core linked to an acetimidamide functional group (C6H7F3N4, MW 192.14) . The trifluoromethyl (-CF 3 ) group is a prominent pharmacophore in drug design, known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules by influencing their electronic properties and providing a broad hydrophobic domain . This makes the compound a valuable scaffold for designing biologically active molecules. The acetimidamide moiety offers opportunities for further derivatization, as it can form stable hydrogen bonds and interact with specific amino acid residues in protein targets . In research settings, trifluoromethyl-pyrazole derivatives are of significant interest for developing enzyme inhibitors and receptor modulators . Recent scientific literature highlights that structurally related trifluoromethyl–pyrazole–carboxamide derivatives have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors with potential anti-inflammatory and anticancer properties . Such compounds have demonstrated negligible cytotoxic effects on normal cell lines while exhibiting promising activity against cancer cell lines, suggesting a potential dual therapeutic role . As a key synthetic building block, this compound is handled under controlled conditions to ensure optimal purity and performance. It is supplied For Research Use Only and is intended for use by qualified professionals in laboratory settings.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)4-1-2-13(12-4)3-5(10)11/h1-2H,3H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUABARTLPSLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a trifluoromethyl substituent and an acetimidamide functional group. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing the compound to effectively inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, such as:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and pain.
  • Receptor Modulation : It may act on receptors involved in pain signaling, offering potential therapeutic benefits in pain management .

Biological Activities

Research indicates that 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to inhibit specific enzymes involved in tumor growth has been highlighted in various studies, indicating a potential role in cancer therapy .

Pain Relief

The compound has been explored as a dual TRPA1/TRPV1 antagonist. In vivo studies demonstrated significant antinociceptive activity, suggesting its utility in managing chronic pain conditions. For instance, it exhibited dose-dependent efficacy in formalin-induced pain models .

Case Studies

Several studies have explored the biological activity of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide:

  • In Vitro Studies :
    • A study reported moderate antagonism toward TRPA1 activation and weak inhibition toward TRPV1 activation in vitro, indicating its potential as a pain management agent .
  • In Vivo Studies :
    • In formalin tests conducted on ICR mice, the compound demonstrated promising antinociceptive activity with effective doses showing significant reductions in pain responses during both acute and chronic phases .

Data Table: Biological Activity Overview

Activity Type Mechanism Efficacy References
AntimicrobialDisruption of cell membranesModerate to high
AnticancerEnzyme inhibition (e.g., cyclooxygenases)Significant in vitro results
Pain ReliefTRPA1/TRPV1 antagonismDose-dependent efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Key Features
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide (Target) -CF₃, acetimidamide (-NH-C(=NH)-CH₂-) ~235.16* High polarity due to amidine; potential for strong H-bonding
N-(4-Cyano-2-fluorobenzyl)-N'-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)acetimidamide (7j) -CF₃, sulfonyl (-SO₂-), benzyl, cyano (-CN) 652.07 (M+H+) Increased steric bulk; sulfonyl group enhances acidity and solubility
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole, pyrimidine, pyridine, acetamide (-NH-CO-) ~461.50* Acetamide group reduces basicity; heteroaromatic rings enhance π-stacking

*Calculated based on molecular formula.

Key Observations:
  • Amidine vs.
  • Trifluoromethyl vs. Cyclopropyl : The -CF₃ group in the target and 7j increases electron-withdrawing effects compared to 2e’s cyclopropyl, stabilizing the pyrazole ring against metabolic oxidation .
  • Auxiliary Groups : 7j’s sulfonyl and benzyl groups add steric bulk and acidity, which may reduce membrane permeability but improve target specificity .
Key Observations:
  • The microwave-assisted synthesis of 2e highlights efficiency for triazole formation but with moderate yield .
  • The target’s synthesis may require specialized reagents (e.g., amidine precursors) or protecting-group strategies, which could impact scalability.

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Not reported Expected N-H (~3200), C=N (~1650) Pyrazole H: ~6.5–7.5; amidine H: ~2.5–3.5
7j Not reported 3239 (N-H), 1552 (C=N), 1150 (C-F) Aromatic H: ~7.0–8.5; sulfonyl C: ~120
2e 165–167 2921 (C-H), 1650 (C=O), 1376 (C-F) Pyridine H: ~8.5; triazole H: ~7.5–8.0
Key Observations:
  • The target’s amidine group would produce broader N-H stretches in IR compared to 2e’s sharp C=O peak .
  • 2e’s higher melting point suggests strong crystalline packing, possibly due to hydrogen bonding from the acetamide and pyrimidine groups .

Preparation Methods

Synthetic Routes to the Pyrazole Core

The preparation of the trifluoromethyl-substituted pyrazole intermediate is a critical step. Based on patent literature, a highly selective method for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a closely related intermediate, involves:

  • Reaction of ethyl trifluoroacetoacetate (ETFAA) with aqueous methyl hydrazine in an aqueous medium without organic solvents other than water or ethanol.
  • The reaction is conducted at controlled temperatures ranging from 50 to 140 °C.
  • Acid catalysts such as acetic acid, sulfuric acid, or trifluoroacetic acid are used in catalytic or sub-stoichiometric amounts (0.001 to 0.25 molar equivalents).
  • The process yields large platelet-like crystals, improving filtration and washing efficiency.
  • Reaction times for hydrazine addition vary from 10 minutes to 6 hours, with optimal ranges around 20 to 180 minutes.
  • The method achieves high selectivity (up to 96:4 isomer ratio) and yields (~86.5%) with reduced acid usage compared to prior art.

This approach emphasizes green chemistry principles by minimizing organic solvents and acid consumption while enhancing product crystallinity and purity.

Introduction of the Acetimidamide Functional Group

The acetimidamide moiety can be introduced by amidination of the pyrazolyl intermediate. While direct literature on 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is limited, analogous synthetic strategies for related pyrazole derivatives involve:

  • Conversion of pyrazole carboxylic acid or ester intermediates to the corresponding amidine derivatives via reaction with amidine precursors or amidation reagents.
  • Use of coupling agents such as potassium carbonate and catalytic potassium iodide to facilitate nucleophilic substitution reactions in mild conditions.
  • Careful control of reaction pH and temperature to favor amidine formation and avoid side reactions.

Representative Synthetic Scheme (Based on Analogous Pyrazole Derivatives)

Step Reactants/Intermediates Conditions Outcome
1 Ethyl trifluoroacetoacetate + methyl hydrazine (aqueous) 50–140 °C, aqueous medium, acid catalyst (acetic acid or trifluoroacetic acid), 20–180 min Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate with high selectivity and yield
2 Pyrazolyl intermediate + amidine precursor K2CO3, catalytic KI, room temp to mild heating Coupling to form 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide derivative

Reaction Parameters and Optimization

Parameter Range/Value Effect on Reaction
Temperature 50–140 °C Higher temperature increases reaction rate but may reduce selectivity
Acid Catalyst Amount 0.001–0.25 molar equivalents Catalyzes pyrazole formation, excess acid not required
Hydrazine Concentration 30–50% aqueous solution Optimal concentration ensures efficient ring closure
Reaction Time 10 min to 6 h (preferably 20 min to 3 h) Controls conversion and selectivity
Solvent Water or ethanol only Avoids organic solvents, improves sustainability
Coupling Agents K2CO3 and catalytic KI Facilitate amidine formation via nucleophilic substitution

Research Findings and Practical Notes

  • The use of aqueous methyl hydrazine and mild acid catalysts in water or ethanol allows for an environmentally friendly synthesis with high selectivity and yield.
  • Crystallization behavior of the pyrazole intermediate is improved by this method, resulting in larger platelet-like crystals that simplify purification steps.
  • Amidination reactions to form the acetimidamide group benefit from mild bases and catalytic iodide ions, which enhance coupling efficiency without harsh conditions.
  • The trifluoromethyl group remains intact throughout the synthesis, contributing to the compound’s desirable biological properties.
  • Tautomeric equilibria of pyrazole and amidine forms should be considered, as they may influence reaction outcomes and purification.

Summary Table of Key Preparation Methods

Method Step Key Reagents/Conditions Yield/Selectivity Notes
Pyrazole core formation ETFAA + aqueous methyl hydrazine, acid catalyst, 50–140 °C, water/ethanol ~86.5% yield, 96:4 isomer selectivity Large platelet crystals, reduced acid use
Amidination to acetimidamide Pyrazolyl intermediate + amidine precursor, K2CO3, catalytic KI, mild heating High yield (reported for analogs) Mild conditions, efficient coupling

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide and its derivatives?

  • Methodological Answer: The synthesis typically involves coupling reactions between pyrazole intermediates and acetimidamide precursors. For example, nucleophilic substitution or amide bond formation using reagents like EDCI/HOBt. A modular approach, such as vicinal difunctionalization of nitriles, can yield amidine derivatives (e.g., 7j in ). Key steps include protecting-group strategies (e.g., triphenylmethyl groups in ) and purification via column chromatography.

Q. Which spectroscopic methods are critical for confirming structural integrity?

  • Methodological Answer:

  • ¹H/¹⁹F NMR : Identifies proton environments and trifluoromethyl group positioning (e.g., δ 8.26 ppm for pyrazole protons in ).
  • ESI-MS : Confirms molecular weight (e.g., m/z 454.4 in ).
  • IR Spectroscopy : Detects functional groups (e.g., amidine C=N stretches near 1552 cm⁻¹ in ).
    Cross-referencing with synthetic intermediates (e.g., Supporting Information in ) ensures accuracy .

Q. What in vitro assays evaluate the biological activity of pyrazole-containing acetimidamide derivatives?

  • Methodological Answer:

  • Enzymatic Inhibition Assays : Measure IC₅₀ values against targets like JAK1 (e.g., Itacitinib in ) or AMPA receptors (e.g., JAMI1001A in ).
  • Cell-Based Assays : Assess cytotoxicity or modulatory effects (e.g., AMPA receptor potentiation in ).
  • Binding Studies : Use fluorescence polarization or SPR to quantify target interactions .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodological Answer:

  • Orthogonal Assays : Combine enzymatic (cell-free) and cell-based assays to confirm target specificity.
  • Purity Analysis : Use RP-HPLC (e.g., 98.07% purity in ) or LC-MS to rule out impurities (e.g., celecoxib-related compounds in ).
  • Solubility Optimization : Adjust buffer conditions (e.g., ammonium acetate pH 6.5 in ) to mitigate aggregation artifacts .

Q. What computational strategies elucidate the compound’s binding mechanism with target enzymes?

  • Methodological Answer:

  • Molecular Docking : Predict binding poses using software like AutoDock or Schrödinger (e.g., SBDD for AMPA modulators in ).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with activity (e.g., celecoxib analogs in ) .

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts for coupling reactions (e.g., ).
  • Reaction Monitoring : Use in-situ FTIR or UPLC to track intermediate formation.
  • Byproduct Mitigation : Employ scavenger resins or gradient crystallization (e.g., celecoxib purification in ) .

Q. What challenges arise in crystallographic analysis of derivatives, and how are they addressed?

  • Methodological Answer:

  • Crystal Growth : Use vapor diffusion or slow cooling for twinned crystals (common with trifluoromethyl groups).
  • Refinement Tools : Apply SHELXL ( ) for high-resolution data.
  • Hirshfeld Surface Analysis : Resolve weak interactions (e.g., C-F⋯H bonds in ) .

Q. What is the impact of trifluoromethyl positioning on pharmacokinetics?

  • Methodological Answer:

  • Metabolic Stability : Compare 3- vs. 5-trifluoromethyl isomers (e.g., celecoxib vs. mavacoxib in ).
  • Lipophilicity : Calculate logP values (e.g., CLogP ~3.5 for Itacitinib in ).
  • CYP450 Inhibition : Screen using liver microsomes to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
Reactant of Route 2
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide

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